molecular formula C12H12N2O3 B1436671 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152506-99-4

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1436671
CAS RN: 1152506-99-4
M. Wt: 232.23 g/mol
InChI Key: LHBMJPDGQWFLNK-UHFFFAOYSA-N
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Description

“4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 . This compound is also known as OPOP.


Molecular Structure Analysis

The molecular structure of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” consists of an oxadiazole ring attached to a phenol group and an oxolane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” include a molecular weight of 232.24 and a molecular formula of C12H12N2O3 . Other specific physical and chemical properties like boiling point and storage conditions are not provided in the retrieved data .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Efficient OLEDs with Low Efficiency Roll-Off : Iridium emitters with oxadiazole derivatives as ancillary ligands have shown significant potential in creating efficient OLEDs with low efficiency roll-off. These complexes enable superior performance in OLEDs, highlighting their usefulness in improving device efficiency and brightness while maintaining high efficiency at various luminance levels (Jin et al., 2014).

Anticancer Activities

  • Anticancer and Antioxidant Agents : Oxadiazoles, including derivatives similar to the compound of interest, have broad-spectrum activity, including anticancer and antioxidant effects. They exhibit significant anticancer activity against various cancer cell lines, underscoring the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2020).

Chemosensors

  • Selective and Colorimetric Fluoride Chemosensors : Novel anion sensors containing phenol hydroxyl and oxadiazole groups have been developed for fluoride sensing. These sensors display color changes upon the addition of fluoride ions, demonstrating their application in environmental monitoring and analysis (Ma et al., 2013).

Antioxidant Properties

  • Synthesis and Evaluation of Antioxidant Activity : New oxadiazoles bearing di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited significant free-radical scavenging ability, indicating their potential use as antioxidant agents (Shakir et al., 2014).

Electroluminescence and Photoluminescence

  • Photoluminescence and Electroluminescence in OLEDs : Studies on iridium(III) complexes with oxadiazole derivatives as ligands have shown promising results in green and orange light emission. These findings are crucial for the development of OLEDs with efficient emitters, highlighting the role of oxadiazole derivatives in enhancing electroluminescent properties (Jing et al., 2017).

Mechanism of Action

Target of Action

The primary targets of compounds like “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” are often proteins or enzymes that play crucial roles in various biological processes. For instance, some oxadiazole derivatives have been found to have anti-infective properties, suggesting that they may target proteins or enzymes involved in bacterial or viral replication .

Mode of Action

The mode of action of such compounds typically involves binding to their target protein or enzyme, thereby modulating its activity. This can result in the inhibition or activation of the target, leading to changes in the biological process in which the target is involved .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the rate at which it is excreted from the body can also impact its overall bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions or temperatures .

properties

IUPAC Name

4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMJPDGQWFLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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